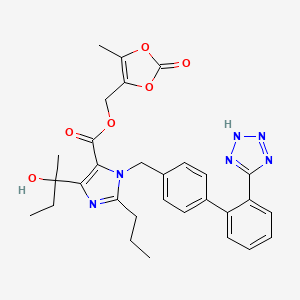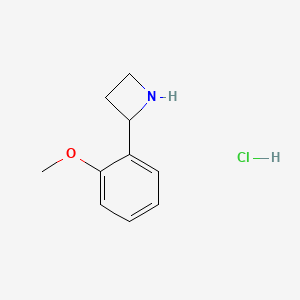
N,N'-Bis-Boc-1-guanylpyrazole-13C,15N2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is a chemical compound with a molecular formula of C14H22N4O4 and a molecular weight of 310.35 g/mol. It is a derivative of pyrazole, featuring guanidine functionalities protected by tert-butyloxycarbonyl (Boc) groups. This compound is known for its reactivity in organic synthesis, particularly in the formation of guanidine-containing compounds, which are significant in medicinal chemistry and drug discovery .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 typically involves the reaction of pyrazole with guanidine derivatives under controlled conditions. The Boc groups are introduced to protect the guanidine functionalities during the reaction. The process generally includes:
Starting Materials: Pyrazole, guanidine derivatives, and Boc-protecting agents.
Reaction Conditions: The reaction is carried out in an organic solvent, such as dichloromethane, at a controlled temperature, often under an inert atmosphere to prevent oxidation.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions and purification steps .
化学反应分析
Types of Reactions
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the guanidine moiety.
Aldol Reactions: It acts as a catalyst in aldol reactions, facilitating the formation of carbon-carbon bonds by reacting with carbonyl compounds.
Common Reagents and Conditions
Reagents: Common reagents include carbonyl compounds, bases, and solvents like dichloromethane or tetrahydrofuran.
Major Products
The major products formed from these reactions include various guanidine-containing compounds, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules .
科学研究应用
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Medicinal Chemistry: It is used in the synthesis of guanidine-containing drugs, which have potential therapeutic effects.
Drug Discovery: The compound serves as a key reagent in the construction of complex organic molecules, enabling the exploration of new drug candidates.
Coordination Chemistry: It is used in the synthesis of bis(guanylhydrazones), which have applications in coordination chemistry.
作用机制
The mechanism of action of N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 involves its nucleophilicity, which allows it to act as a catalyst in aldol reactions. It facilitates the formation of carbon-carbon bonds by reacting with carbonyl compounds. The presence of Boc-protecting groups enhances its stability and allows for selective reactions, making it a valuable reagent in organic synthesis .
相似化合物的比较
Similar Compounds
N,N’-Di-Boc-1H-pyrazole-1-carboxamidine: Used in the stereoselective synthesis of bicyclic guanidine alkaloids.
N-Boc-N’-TFA-pyrazole-1-carboxamidine: Another guanidinylating reagent used in organic synthesis.
Uniqueness
N,N’-Bis-Boc-1-guanylpyrazole-13C,15N2 is unique due to its dual Boc-protected guanidine functionalities, which provide enhanced stability and reactivity. This makes it particularly useful in the synthesis of complex guanidine-containing compounds, offering advantages over similar compounds in terms of selectivity and efficiency .
属性
CAS 编号 |
1346606-42-5 |
|---|---|
分子式 |
C14H22N4O4 |
分子量 |
313.333 |
IUPAC 名称 |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-pyrazol-1-ylmethylidene]carbamate |
InChI |
InChI=1S/C14H22N4O4/c1-13(2,3)21-11(19)16-10(18-9-7-8-15-18)17-12(20)22-14(4,5)6/h7-9H,1-6H3,(H,16,17,19,20)/i10+1,16+1,17+1 |
InChI 键 |
QFNFDHNZVTWZED-YCJYUVRPSA-N |
SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N1C=CC=N1 |
同义词 |
N-[[[(1,1-Dimethylethoxy)carbonyl]amino]-1H-pyrazol-1-ylmethylene]carbamic Acid-13C,15N2 1,1-Dimethylethyl Ester; Di(tert-butoxycarbonyl)amidino]-_x000B_1H-pyrazole-13C,15N2; N,N’-Bis(tert-butoxycarbonyl)-1-guanylpyrazole-13C,15N2; N,N’-Di-boc-1H-pyrazole- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


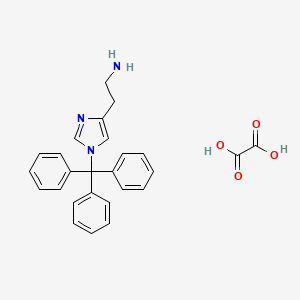
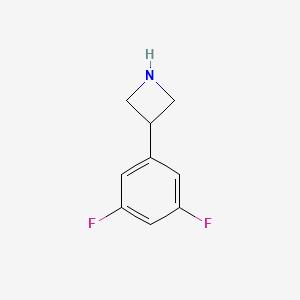
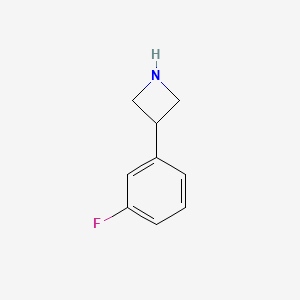
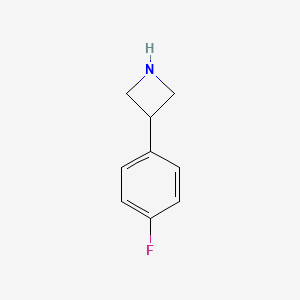
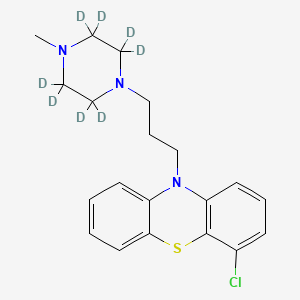
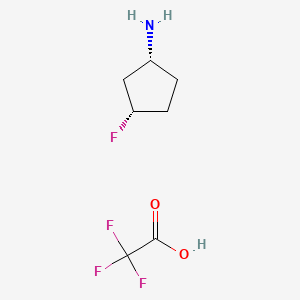
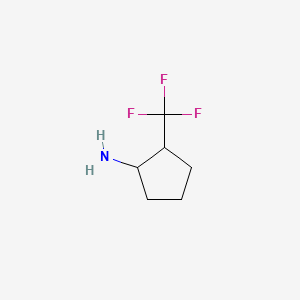
![2-[4-(4-Bromophenyl)sulfonio-2,5-dimethoxyphenyl]ethylazanium;chloride](/img/structure/B584701.png)
